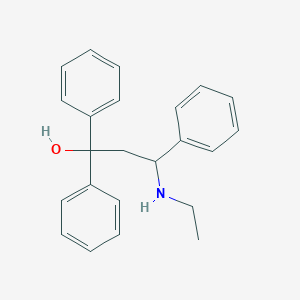
3-(Ethylamino)-1,1,3-triphenyl-1-propanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Ethylamino)-1,1,3-triphenyl-1-propanol, also known as ET-1, is a synthetic compound that has been widely studied for its potential pharmacological and therapeutic applications. This compound belongs to the class of β-adrenergic receptor antagonists, which are commonly used in the treatment of hypertension, heart failure, and other cardiovascular diseases.
Mécanisme D'action
3-(Ethylamino)-1,1,3-triphenyl-1-propanol acts as a β-adrenergic receptor antagonist, which blocks the binding of catecholamines such as adrenaline and noradrenaline to the receptor. This leads to a decrease in the activity of the sympathetic nervous system, which is responsible for regulating heart rate, blood pressure, and other physiological functions. By blocking this pathway, 3-(Ethylamino)-1,1,3-triphenyl-1-propanol can exert its therapeutic effects in various diseases.
Effets Biochimiques Et Physiologiques
3-(Ethylamino)-1,1,3-triphenyl-1-propanol has been shown to have several biochemical and physiological effects in vitro and in vivo. In cancer research, 3-(Ethylamino)-1,1,3-triphenyl-1-propanol has been reported to inhibit tumor cell proliferation, migration, and invasion by blocking the β-adrenergic receptor signaling pathway. In cardiovascular research, 3-(Ethylamino)-1,1,3-triphenyl-1-propanol has been shown to reduce blood pressure and improve cardiac function in animal models of heart failure. In neurological research, 3-(Ethylamino)-1,1,3-triphenyl-1-propanol has been reported to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
3-(Ethylamino)-1,1,3-triphenyl-1-propanol has several advantages for use in lab experiments, including its high purity and stability, its well-established synthesis method, and its ability to selectively target the β-adrenergic receptor. However, there are also some limitations to its use, including its potential toxicity at high doses, its limited solubility in aqueous solutions, and its potential for off-target effects on other receptors.
Orientations Futures
There are several future directions for research on 3-(Ethylamino)-1,1,3-triphenyl-1-propanol, including its potential use in combination with other drugs for the treatment of cancer, cardiovascular diseases, and neurological disorders. Additionally, there is a need for further studies to investigate the optimal dosing and administration of 3-(Ethylamino)-1,1,3-triphenyl-1-propanol, as well as its potential side effects and toxicity in humans. Overall, 3-(Ethylamino)-1,1,3-triphenyl-1-propanol represents a promising compound for further research and development in the field of pharmacology and therapeutics.
Méthodes De Synthèse
The synthesis of 3-(Ethylamino)-1,1,3-triphenyl-1-propanol involves the reaction of 3-bromo-1,1,3-triphenylpropan-1-one with ethylamine in the presence of a base catalyst. The resulting product is then purified by recrystallization to obtain the final compound. This synthesis method has been reported in several scientific articles and has been optimized for high yield and purity.
Applications De Recherche Scientifique
3-(Ethylamino)-1,1,3-triphenyl-1-propanol has been extensively studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. In cancer research, 3-(Ethylamino)-1,1,3-triphenyl-1-propanol has been shown to inhibit tumor growth and metastasis by blocking the β-adrenergic receptor signaling pathway. In cardiovascular research, 3-(Ethylamino)-1,1,3-triphenyl-1-propanol has been investigated for its potential use in the treatment of heart failure and hypertension. In neurological research, 3-(Ethylamino)-1,1,3-triphenyl-1-propanol has been studied for its neuroprotective effects and potential use in the treatment of Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
13451-93-9 |
|---|---|
Nom du produit |
3-(Ethylamino)-1,1,3-triphenyl-1-propanol |
Formule moléculaire |
C23H25NO |
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
3-(ethylamino)-1,1,3-triphenylpropan-1-ol |
InChI |
InChI=1S/C23H25NO/c1-2-24-22(19-12-6-3-7-13-19)18-23(25,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17,22,24-25H,2,18H2,1H3 |
Clé InChI |
YCSICBUDCDAVBY-UHFFFAOYSA-N |
SMILES |
CCNC(CC(C1=CC=CC=C1)(C2=CC=CC=C2)O)C3=CC=CC=C3 |
SMILES canonique |
CCNC(CC(C1=CC=CC=C1)(C2=CC=CC=C2)O)C3=CC=CC=C3 |
Synonymes |
3-(Ethylamino)-1,1,3-triphenyl-1-propanol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



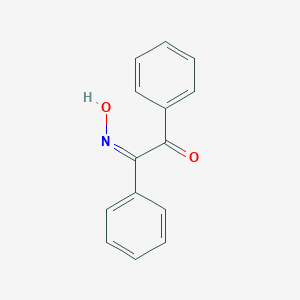
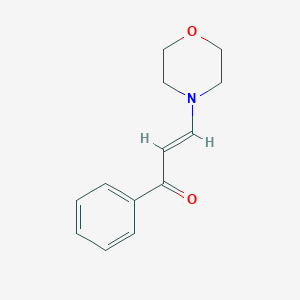
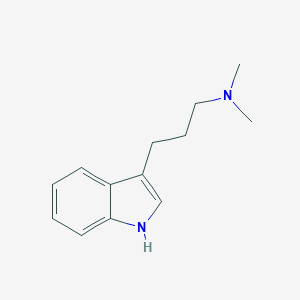
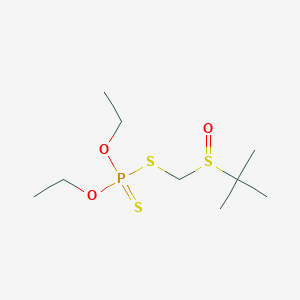
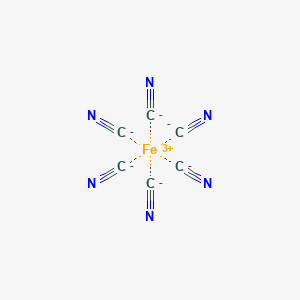
![4-Thiazolidinone, 3-ethyl-5-[2-(3-ethyl-2-thiazolidinylidene)ethylidene]-2-thioxo-](/img/structure/B76250.png)
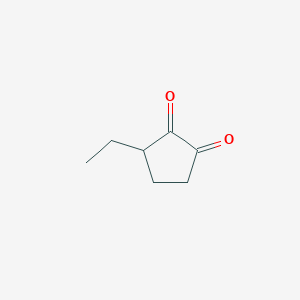
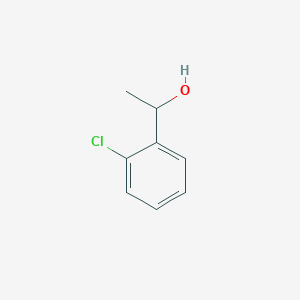
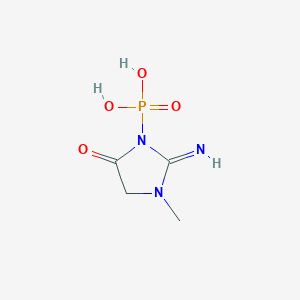
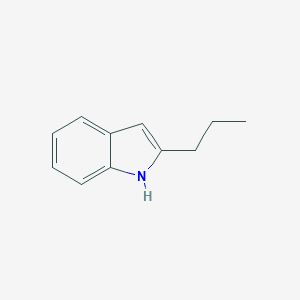
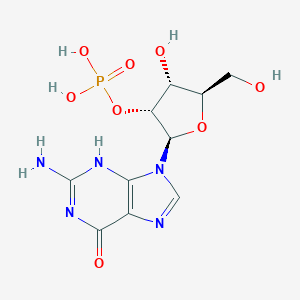
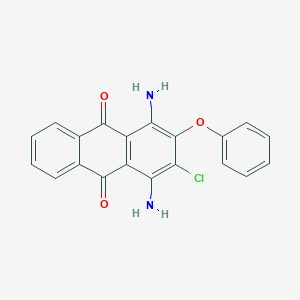
![5,6,7,8-Tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B76262.png)
![Dichloro-[2,2]-paracyclophane](/img/structure/B76265.png)